2-(1-Phenylnonylidene)cyclopentan-1-one
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Overview
Description
2-(1-Phenylnonylidene)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring and a phenyl group attached to a nonylidene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylnonylidene)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation reaction between cyclopentanone and a suitable aldehyde or ketone. The reaction typically requires a base catalyst, such as potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Phenylnonylidene)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(1-Phenylnonylidene)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Phenylnonylidene)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A structurally related compound with a cyclopentenone ring.
2-Cyclohexen-1-one: Another related compound with a cyclohexenone ring.
Uniqueness
2-(1-Phenylnonylidene)cyclopentan-1-one is unique due to its specific structural features, including the phenyl group and nonylidene chain, which confer distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
2-(1-Phenylnonylidene)cyclopentan-1-one is an organic compound characterized by its unique structure that includes a cyclopentanone ring and a phenyl group attached to a nonylidene chain. The compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- CAS Number : 917762-99-3
- Molecular Formula : C20H28O
- Molecular Weight : 284.4 g/mol
- IUPAC Name : this compound
Property | Value |
---|---|
CAS No. | 917762-99-3 |
Molecular Formula | C20H28O |
Molecular Weight | 284.4 g/mol |
IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves aldol condensation reactions, where cyclopentanone reacts with suitable aldehydes or ketones, often facilitated by a base catalyst such as potassium hydroxide. Industrial production may utilize continuous flow reactors for enhanced control over reaction conditions, optimizing yield and purity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, potentially making it useful in developing new antibiotics.
Anticancer Effects : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells, indicating potential applications in cancer therapy. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis and cell cycle regulation.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in critical cellular processes. The exact pathways affected can vary based on the biological context but generally include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to specific receptors, altering cellular responses and signaling cascades.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Showed significant inhibition zones compared to control groups, suggesting strong antibacterial properties.
-
Anticancer Activity Assessment :
- Objective : To determine the cytotoxic effects on various cancer cell lines.
- Results : Notable reduction in cell viability was observed at specific concentrations, indicating potential for further development as an anticancer agent.
-
Mechanistic Studies :
- Investigations into how the compound affects apoptosis pathways revealed that it may induce apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
When compared to structurally similar compounds like 2-Cyclopenten-1-one and 2-Cyclohexen-1-one, this compound exhibits distinct reactivity and biological profiles due to its unique structural features.
Compound | Structure Type | Notable Activity |
---|---|---|
This compound | Cyclopentanone derivative | Antimicrobial, anticancer |
2-Cyclopenten-1-one | Cyclopentenone | Limited biological activity |
2-Cyclohexen-1-one | Cyclohexenone | Antioxidant properties |
Properties
CAS No. |
917762-99-3 |
---|---|
Molecular Formula |
C20H28O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-(1-phenylnonylidene)cyclopentan-1-one |
InChI |
InChI=1S/C20H28O/c1-2-3-4-5-6-10-14-18(17-12-8-7-9-13-17)19-15-11-16-20(19)21/h7-9,12-13H,2-6,10-11,14-16H2,1H3 |
InChI Key |
LTCLJBHSVRRAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C1CCCC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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